Oxazole, 4,5-dihydro-2-(2-thienyl)-
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Overview
Description
Oxazole, 4,5-dihydro-2-(2-thienyl)- is a heterocyclic compound that features both an oxygen and a nitrogen atom within its five-membered ring structure. This compound is part of the broader class of oxazoles, which are known for their aromatic properties and significant roles in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 4,5-dihydro-2-(2-thienyl)- can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide or the Van Leusen reaction with aldehydes and TosMIC .
Industrial Production Methods
Industrial production of oxazoles often employs flow synthesis techniques. For instance, oxazolines can be prepared at room temperature in a stereospecific manner from β-hydroxy amides using Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-dihydro-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazolines to oxazoles using reagents like manganese dioxide.
Electrophilic Aromatic Substitution: This reaction typically occurs at the C5 position, requiring electron-donating groups.
Nucleophilic Aromatic Substitution: This reaction takes place with leaving groups at the C2 position.
Diels–Alder Reactions: Oxazoles can act as dienes in Diels–Alder reactions with electrophilic alkenes, leading to the formation of pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation, dimethylformamide for formylation, and various electron-donating groups for electrophilic aromatic substitution .
Major Products
The major products formed from these reactions include oxidized oxazoles, formylated oxazoles, and pyridine derivatives .
Scientific Research Applications
Oxazole, 4,5-dihydro-2-(2-thienyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazole, 4,5-dihydro-2-(2-thienyl)- involves its interaction with various molecular targets and pathways. For example, oxazoles can undergo electrophilic aromatic substitution at the C5 position, which is facilitated by electron-donating groups . Additionally, oxazoles can participate in Diels–Alder reactions, forming pyridine derivatives that are crucial in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)oxazole: Similar in structure but contains a furan ring instead of a thiophene ring.
4,5-Dihydro-2-(2-thienyl)oxazole: Another similar compound with slight variations in the substituents.
2-(3-Azido-2-thienyl)-4,5-dihydro-4,4-dimethyl-oxazole: Contains an azido group and additional methyl groups.
Uniqueness
Oxazole, 4,5-dihydro-2-(2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various chemical and biological applications, distinguishing it from other oxazole derivatives .
Properties
CAS No. |
60705-32-0 |
---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-thiophen-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H7NOS/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2 |
InChI Key |
IITSSFOSQJGQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=CS2 |
Origin of Product |
United States |
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